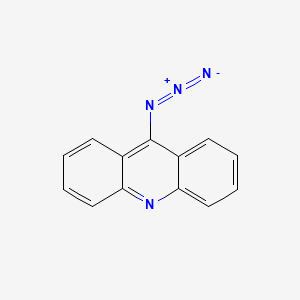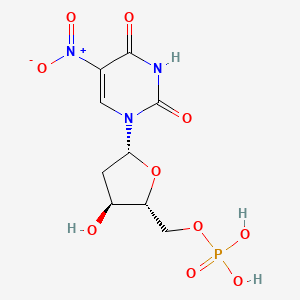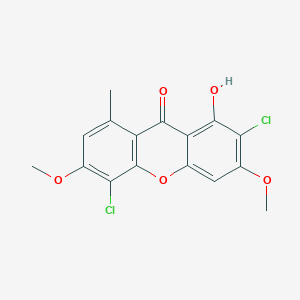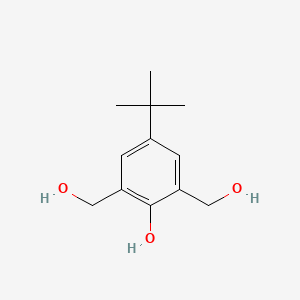
4-tert-ブチル-2,6-ビス(ヒドロキシメチル)フェノール
概要
説明
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a phenolic compound characterized by the presence of a tert-butyl group and two hydroxymethyl groups attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
科学的研究の応用
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and longevity.
準備方法
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol can be synthesized through the hydroxymethylation of 2,6-di-tert-butylphenol. The reaction typically involves the use of formaldehyde and a base such as sodium hydroxide. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include water or alcohols like methanol or ethanol.
Catalyst: A base catalyst such as sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2,6-di-tert-butylphenol and formaldehyde.
Reaction Vessel: Large-scale reactors equipped with stirring mechanisms to ensure proper mixing.
Purification: The product is purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the electrophile used, resulting in various substituted phenols.
作用機序
The antioxidant properties of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound interrupts the chain reaction of lipid peroxidation, preventing cellular damage.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups, which enhance its antioxidant properties compared to similar compounds like butylated hydroxytoluene. This structural difference allows it to interact with free radicals more effectively, making it a more potent antioxidant.
特性
IUPAC Name |
4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBGGADHQDMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176497 | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-14-7 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

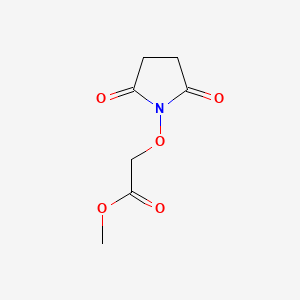

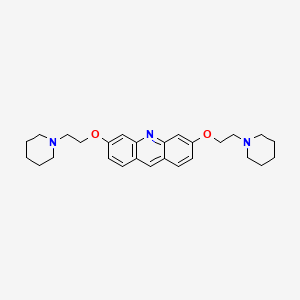
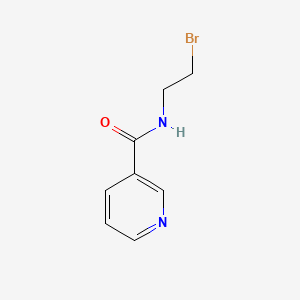
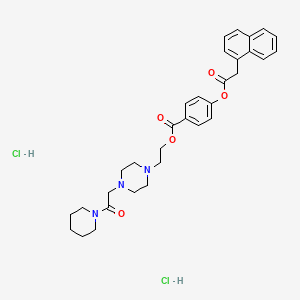
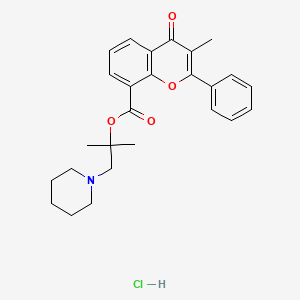
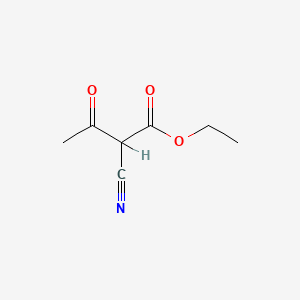
![1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1194594.png)

